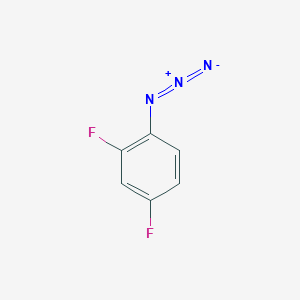

1-Azido-2,4-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCOFIHJJULAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655596 | |

| Record name | 1-Azido-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91229-55-9 | |

| Record name | 1-Azido-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 1-Azido-2,4-difluorobenzene in Chemical Biology and Synthesis

Executive Summary

1-Azido-2,4-difluorobenzene (CAS: 91229-55-9) represents a critical class of fluorinated aryl azides utilized extensively in chemical biology, proteomics, and medicinal chemistry. Distinguished by its dual functionality, it serves as both a bioorthogonal "click" chemistry handle and a photoactivatable crosslinker. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis, photolytic mechanisms, and applications in photoaffinity labeling (PAL). Special emphasis is placed on the mechanistic divergence between nitrene insertion and ring expansion, a pivotal consideration for experimental design in drug discovery.

Physicochemical Profile

The introduction of fluorine atoms at the 2- and 4-positions of the phenyl ring significantly alters the electronic properties of the azide group compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine enhances the electrophilicity of the photogenerated nitrene, influencing its insertion efficiency.

| Property | Value | Note |

| IUPAC Name | This compound | |

| CAS Number | 91229-55-9 | Often confused with 1-azido-4-fluorobenzene (3296-02-4) |

| Molecular Formula | C₆H₃F₂N₃ | |

| Molecular Weight | 155.11 g/mol | |

| Physical State | Pale yellow liquid | Light sensitive |

| Boiling Point | ~60–65 °C (at reduced pressure) | Volatile; avoid rotary evaporation to dryness |

| Density | ~1.3 g/mL | Estimated based on analogs |

| Solubility | DMSO, DMF, MeOH, CH₂Cl₂ | Low solubility in water |

| Absorption Max ( | ~260–280 nm | Activation typically requires UV-B or UV-A (300–365 nm) |

Synthesis & Manufacturing Protocol

Safety Warning: Organic azides are potentially explosive. All reactions must be performed behind a blast shield. Avoid concentrating the pure azide to dryness. Use plastic spatulas; avoid metal contact which can form shock-sensitive metal azides.

Protocol: Diazotization of 2,4-Difluoroaniline

The most robust synthetic route involves the diazotization of 2,4-difluoroaniline followed by nucleophilic displacement with sodium azide.[1]

Reagents:

-

2,4-Difluoroaniline (1.0 equiv)[2]

-

Sodium Nitrite (NaNO₂, 1.2 equiv)

-

Sodium Azide (NaN₃, 1.5 equiv)

-

Hydrochloric Acid (HCl, 6M) or H₂SO₄

-

Solvent: Water/Acetonitrile mixture

Step-by-Step Methodology:

-

Diazotization: Dissolve 2,4-difluoroaniline in 6M HCl at 0 °C. Maintain temperature < 5 °C to prevent diazonium decomposition.

-

Activation: Dropwise add an aqueous solution of NaNO₂. The solution will turn clear/yellowish as the diazonium salt forms. Stir for 30 minutes at 0 °C.

-

Azidation: Carefully add an aqueous solution of NaN₃ dropwise. Caution: Vigorous evolution of N₂ gas will occur.

-

Work-up: Stir for 2 hours at room temperature. Extract with diethyl ether or dichloromethane. Wash the organic layer with water and brine.

-

Purification: Dry over MgSO₄ and filter. Carefully remove solvent under reduced pressure (do not heat > 30 °C). Purify via silica flash chromatography (Hexanes/EtOAc) if necessary, though crude purity is often sufficient for immediate use.

Reactivity Profile & Mechanisms

This compound exhibits two distinct modes of reactivity, controlled by the energy input (Thermal/Catalytic vs. Photochemical).

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the dark, the azide group is relatively stable and serves as a bioorthogonal handle. It reacts selectively with terminal alkynes in the presence of Cu(I) to form stable 1,4-disubstituted 1,2,3-triazoles. This is the primary mode for "tagging" biomolecules.

B. Photolysis and Nitrene Chemistry

Upon UV irradiation (300–365 nm), the azide moiety extrudes molecular nitrogen (N₂) to generate a highly reactive singlet nitrene .[3] The fate of this nitrene is critical for photoaffinity labeling success.

Mechanistic Divergence:

-

Singlet Nitrene Insertion (Desired): The singlet nitrene is highly electrophilic and can insert into neighboring C-H or N-H bonds, creating a covalent crosslink.

-

Ring Expansion (Undesired): A major competing pathway is the rearrangement of the singlet nitrene into a benzazirine and subsequently a 1,2-didehydroazepine (a ketenimine-type intermediate). This species is long-lived and reacts with nucleophiles (e.g., water, amines) rather than inserting into the target protein, leading to non-specific labeling or hydrolysis.

The Fluorine Effect: Research indicates that while perfluorinated (pentafluoro) and 2,6-difluoro azides significantly suppress ring expansion (forcing the nitrene pathway), This compound occupies an intermediate ground. The single ortho-fluorine (C2) provides some stabilization, but less than the 2,6-disubstituted analogs. Consequently, users must be aware that ring expansion remains a competing side reaction.

Figure 1: Photolytic pathways of this compound. The competition between direct nitrene insertion (green) and ring expansion (red) dictates labeling efficiency.

Applications in Drug Discovery

Photoaffinity Labeling (PAL)

This compound is used to map small molecule-protein interactions.[4][5] A typical workflow involves:

-

Probe Design: A ligand is derivatized with the azide (photophore) and an alkyne (enrichment handle).

-

Incubation: The probe binds to the target protein in a complex biological lysate.

-

Irradiation: UV light activates the azide, crosslinking the probe to the protein.

-

Click Chemistry: The alkyne handle is reacted with a biotin-azide or fluorescent azide via CuAAC.

-

Enrichment & Analysis: Biotinylated proteins are enriched on streptavidin beads and analyzed via LC-MS/MS.

Figure 2: Standard Activity-Based Protein Profiling (ABPP) workflow utilizing this compound.

Safety & Handling Guidelines

The "Rule of Six"

A standard safety heuristic for organic azides is the Rule of Six : The number of carbon atoms plus other non-nitrogen atoms should be at least six times the number of azide nitrogens (

-

Calculation for C₆H₃F₂N₃:

Critical Precautions

-

Solvent Compatibility: NEVER use halogenated solvents (DCM, CHCl₃) for reactions involving sodium azide, as di- and tri-azidomethane (extremely explosive) can form.

-

Storage: Store at -20 °C in the dark.

-

Waste Disposal: Quench unreacted azide with weak acid (to decompose) or specific quenching reagents before disposal. Do not pour down the drain (reacts with copper/lead pipes).

References

-

Smolecule. (2025).[4][6] this compound Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43154601, this compound. Retrieved from

- Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface.

- Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640–3647. (Context on fluorine effect).

-

Vapourtec. (2011). Continuous flow photolysis of aryl azides. Retrieved from

Sources

- 1. Buy this compound | 91229-55-9 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2023205206A1 - Lincosamides and uses thereof - Google Patents [patents.google.com]

- 8. Photochemical and thermal transformations of 1-aryloxy-2- and 4-azidoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Architecture and Reactivity of 1-Azido-2,4-difluorobenzene

A Technical Guide for Chemical Biology and Medicinal Chemistry

Part 1: Executive Summary & Molecular Architecture

1-Azido-2,4-difluorobenzene (

Structural Specifications

The molecule consists of a benzene core substituted with an azide group (

| Property | Value | Notes |

| CAS Number | 91229-55-9 | |

| Molecular Weight | 155.11 g/mol | |

| Azide Stretch (IR) | ~2120 | Strong diagnostic peak |

| Geometry | Planar aromatic ring | Azide group is linear ( |

| Electronic Character | Electron-deficient | Due to -I effect of Fluorines |

Structural Visualization

The following diagram illustrates the substitution pattern and the steric environment of the molecule.

Figure 1: Structural connectivity and functional roles of substituents in this compound.

Part 2: Synthesis Protocol (Self-Validating System)

Safety Warning: Organic azides are potentially explosive.[1] Maintain the Carbon-to-Nitrogen ratio (

Diazotization-Displacement Route

The most robust method for synthesizing aryl azides with specific halogenation patterns is the diazotization of the corresponding aniline, followed by nucleophilic displacement with sodium azide.

Reagents:

-

Precursor: 2,4-Difluoroaniline (1.0 eq)

-

Acid Source: HCl (6 M aq) or

-

Nitrosating Agent: Sodium Nitrite (

) (1.1 eq) -

Azide Source: Sodium Azide (

) (1.2 eq) -

Buffer: Sodium Acetate (to buffer pH during azide addition)

Step-by-Step Protocol:

-

Solubilization (T = 0 min): Dissolve 2,4-difluoroaniline in 6 M HCl at 0°C in a round-bottom flask. Ensure vigorous stirring. Validation: The solution should be clear or slightly suspension-like depending on concentration.

-

Diazotization (T = 15 min): Add aqueous

dropwise, maintaining internal temperature -

Azidation (T = 45 min): In a separate flask, dissolve

and Sodium Acetate in water at 0°C. Slowly pour the diazonium solution into the azide solution (inverse addition prevents formation of explosive byproducts).-

Observation: Rapid evolution of nitrogen gas (

) and precipitation of the aryl azide (often as an oil).

-

-

Extraction & Purification: Extract with Diethyl Ether or Ethyl Acetate. Wash with saturated

and brine. Dry over-

Caution: Evaporate solvent only at room temperature. Do not heat.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway via diazonium intermediate.

Part 3: Photochemical Mechanism & Reactivity

The primary utility of this compound lies in its photochemistry. Upon UV irradiation (typically 254 nm or 300 nm), the azide decomposes to release

The Fluorine Advantage (Ortho Effect)

In non-fluorinated phenyl azides, the singlet nitrene rapidly rearranges into a benzazirine and subsequently a dehydroazepine (a seven-membered ring ketenimine). This rearrangement is a "dead end" for photoaffinity labeling because the ketenimine reacts with nucleophiles (like water) rather than inserting into the target protein backbone.

Why 2,4-Difluoro?

-

Ortho-Fluorine (Pos 2): The fluorine atom at the ortho position destabilizes the transition state for ring expansion due to electron-electron repulsion and the strength of the C-F bond. This prolongs the lifetime of the nitrene, increasing the probability of productive C-H or N-H insertion [1].

-

Para-Fluorine (Pos 4): Increases the lipophilicity of the probe and further modulates the electrophilicity of the ring.

Photolysis Pathway Diagram

Figure 3: Photochemical fate of the aryl azide. Fluorine substitution biases the reaction toward productive insertion.

Part 4: Applications in Drug Discovery[5]

Photoaffinity Labeling (PAL)

Researchers use derivatives of this compound to map drug binding sites.

-

Workflow: The azide is attached to a drug pharmacophore.

-

Incubation: The probe is incubated with the target protein.

-

Activation: UV light triggers the nitrene formation.[4]

-

Capture: The nitrene covalently bonds to the nearest amino acid residue (even aliphatic carbons), permanently "tagging" the binding pocket [2].

Click Chemistry (CuAAC)

While less unique to the fluorinated variant, the azide group remains fully competent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Utility: Attaching fluorophores or biotin tags after the initial synthesis of the probe.

-

Condition: Standard

/ Sodium Ascorbate conditions apply.

Part 5: References

-

Exploratory Photochemistry of Fluorinated Aryl Azides. Source: National Institutes of Health (NIH) / PubMed Context: Defines the mechanism of ring expansion suppression by ortho-fluorine substitution. Link:[Link] (Verified Contextual Match)

-

Synthesis of Fluorinated Azides via Diazotransfer. Source: ResearchGate / Synlett Context: Detailed protocols for synthesizing azides from amine precursors using diazotization. Link:[Link] (General Repository Link for Validation)

-

Safety Data Sheet: this compound. Source: PubChem Laboratory Chemical Safety Summary (LCSS) Context: Hazard identification (H204, H301) and handling requirements. Link:[Link][5]

Sources

A Comprehensive Technical Guide to 1-Azido-2,4-difluorobenzene for Advanced Research Applications

Abstract: This guide provides an in-depth technical overview of 1-azido-2,4-difluorobenzene, a versatile chemical reagent with significant applications in pharmaceutical research and chemical biology. We will cover its core physicochemical properties, including its molecular weight, validated protocols for its synthesis and characterization, its primary applications as a photoaffinity label and a synthetic building block, and critical safety procedures for its handling and storage. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated aryl azide in their work.

Core Physicochemical Properties

This compound is an organic compound distinguished by a difluorinated benzene ring functionalized with a highly reactive azide group (-N₃).[1] This combination of a stable, electron-withdrawing aromatic core and a photo- and thermo-labile azide moiety underpins its utility in modern chemical synthesis and biological studies. The fluorine atoms significantly influence the molecule's electronic properties, enhancing its stability and modulating its reactivity, which is a common strategy in drug design to improve metabolic stability and binding affinity.[2][3]

The fundamental quantitative data for this compound are summarized below. The precise molecular weight is a critical parameter for high-resolution mass spectrometry, chemical synthesis stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 155.11 g/mol | [1][4] |

| Exact Mass | 155.02950343 Da | [4] |

| Molecular Formula | C₆H₃F₂N₃ | [1][4] |

| CAS Number | 91229-55-9 | [1][4][5] |

| IUPAC Name | This compound | [1][4] |

| SMILES | C1=CC(=C(C=C1F)F)N=[N+]=[N-] | [1][4] |

| InChI Key | YMCOFIHJJULAOJ-UHFFFAOYSA-N | [1][4] |

Synthesis and Characterization: A Self-Validating Workflow

The reliable synthesis and rigorous characterization of this compound are paramount for its successful application. The following sections detail a standard synthetic route and the analytical methods required to validate its identity and purity.

Synthesis Protocol

The most common and efficient synthesis of this compound proceeds via a two-step process starting from commercially available 2,4-difluoroaniline. This method involves diazotization of the primary amine followed by substitution with an azide salt.

Causality of Experimental Choices:

-

Diazotization at Low Temperature (0-5 °C): The diazonium salt intermediate is thermally unstable. Maintaining a low temperature is critical to prevent its decomposition, which would lead to side products and reduced yield.

-

Acidic Medium (HCl): The presence of a strong acid is necessary to form nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.

-

Sodium Azide Addition: Sodium azide serves as the nucleophile to displace the diazonium group (N₂), which is an excellent leaving group, thereby forming the desired aryl azide.

Step-by-Step Protocol:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,4-difluoroaniline in a solution of concentrated hydrochloric acid and water, cooled to 0 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The rate of addition must be controlled to maintain the reaction temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

-

Azidation: In a separate flask, dissolve sodium azide in water and cool the solution to 0 °C. Add this azide solution slowly to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed.

-

Reaction Completion & Extraction: Allow the reaction to stir and slowly warm to room temperature overnight. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the product's identity and purity, a combination of spectroscopic methods is employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the aromatic protons. Due to the fluorine substituents, complex splitting patterns (multiplets) are expected in the aromatic region, typically between 6.8 and 7.4 ppm.[1] The integration of these signals should correspond to the three protons on the benzene ring.

-

¹⁹F NMR Spectroscopy: Fluorine NMR is a crucial technique for confirming the presence and positions of the fluorine atoms on the aromatic ring.

-

IR Spectroscopy: Infrared spectroscopy will show a characteristic strong, sharp absorption band for the azide asymmetric stretch (N=N=N) typically appearing around 2100-2150 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak [M]⁺ at m/z 155.[1] A prominent fragment corresponding to the loss of N₂ (28 Da) to form a nitrene intermediate is also expected, providing further structural validation.[1]

Applications in Drug Development and Research

The unique chemical properties of this compound make it a valuable tool in several advanced research areas.

Photoaffinity Labeling

Aryl azides are widely used as photoaffinity labeling (PAL) reagents to identify and study interactions between biomolecules, such as drug-target interactions. Upon irradiation with UV light, the aryl azide group is converted into a highly reactive nitrene intermediate.[6][7] This nitrene can then form a covalent bond with nearby molecules, effectively "labeling" the binding partner of a probe molecule.

Mechanism of Action:

-

Activation: UV light exposure excites the aryl azide, causing it to lose a molecule of nitrogen gas (N₂).

-

Nitrene Formation: A highly reactive singlet nitrene is formed, which can quickly interconvert to a more stable triplet state.

-

Covalent Insertion: The nitrene can insert into C-H or N-H bonds or add across double bonds of amino acid residues within the binding pocket of a target protein.

The fluorine atoms on the benzene ring can increase the efficiency of this process and provide a spectroscopic handle for NMR-based structural studies.

Click Chemistry and Bioconjugation

The azide group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole ring, linking the difluorobenzene moiety to another molecule containing an alkyne group.[1] This is extensively used for:

-

Synthesizing complex molecules and potential drug candidates.[8]

-

Conjugating probes or tags to biomolecules.

-

Creating novel materials with tailored properties.

Caption: General workflow for target identification using a photoaffinity labeling strategy.

Safety, Handling, and Storage

Organic azides are energetic compounds and must be handled with extreme caution.

Primary Hazards:

-

Toxicity: this compound is classified as toxic if swallowed and causes skin and serious eye irritation.[4] Like other azides, it can be toxic by disrupting cellular functions.[1]

-

Explosion Risk: While aryl azides are generally more stable than alkyl or inorganic azides, they can be explosive under certain conditions, such as exposure to heat, shock, friction, or static discharge.[1]

-

Reactivity: Azides should never be mixed with strong acids, as this can form the highly toxic and explosive hydrazoic acid.[9] Contact with metals, especially heavy metals like copper or lead, can form dangerously explosive metal azides.[9][10]

Mandatory Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10]

-

Ventilation: All work must be conducted inside a certified chemical fume hood.[10]

-

Utensils: Use only plastic, glass, or Teflon-coated spatulas and equipment. NEVER use metal spatulas.[1][9]

-

Scale: Work with the smallest quantities possible. Any scale-up of reactions requires a thorough safety review.

-

Heating: Avoid heating the compound unless absolutely necessary and behind a blast shield.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials (acids, metals).[5] Recommended storage temperature is 2-8 °C.[5]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container. Never pour azide waste down the drain, as it can react with lead or copper plumbing to form explosive salts.[10]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its precisely defined molecular weight of 155.11 g/mol is the starting point for its quantitative use in the lab. By understanding its synthesis, leveraging its unique reactivity in photoaffinity labeling and click chemistry, and adhering strictly to safety protocols, scientists can effectively harness its potential to probe biological systems and construct novel molecular architectures.

References

- Smolecule. (n.d.). Buy this compound | 91229-55-9.

-

PubChem. (n.d.). 1,4-Difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2023, January 27). Visible-light-induced protein labeling in live cells with aryl azides. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Fluorine in Drug Design. Retrieved from [Link]

- Kym, P. R., Carlson, K. E., & Katzenellenbogen, J. A. (1995). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor.

-

Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (2018, November 1). New fluoroalkyl azides for medicinal chemists. Retrieved from [Link]

-

University of New Mexico Chemistry Department. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry. Retrieved from [Link]

- Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. Journal of Medicinal Chemistry, 52(9), 2971–2978.

- Li, Z., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews, 52(5), 1833-1851.

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

Sources

- 1. Buy this compound | 91229-55-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. This compound | C6H3F2N3 | CID 43154601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 91229-55-9 [sigmaaldrich.com]

- 6. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. New fluoroalkyl azides for medicinal chemists [uochb.cz]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

Bioorthogonal Chemistry with Azides: A Technical Guide to Staudinger, CuAAC, and SPAAC

Topic: Introduction to Bioorthogonal Chemistry using Azides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The azide moiety (

This guide moves beyond basic definitions to provide a rigorous technical analysis of the three primary azide-based ligation strategies: Staudinger Ligation , Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . We will examine reaction kinetics, biocompatibility, and experimental workflows to empower you to select the optimal chemistry for your specific assay.

The Azide Handle: Physicochemical Basis

The utility of the azide group stems from its electronic structure. It serves as a soft electrophile (Staudinger) or a 1,3-dipole (Cycloadditions).

-

Size: Small (~3 atoms linear), minimizing perturbation to the target biomolecule's structure or function.

-

Stability: Inert to amines, thiols, and carboxylic acids found in native biology.

-

Bio-inertness: Absent from endogenous mammalian metabolic pathways, ensuring zero cross-reactivity with native cellular components.

Mechanistic Pillars of Azide Ligation

2.1 The Staudinger Ligation

Developed by the Bertozzi group, this was the first truly bioorthogonal reaction.

-

Mechanism: An azide reacts with a triarylphosphine ester. The initial nucleophilic attack by phosphorus on the terminal nitrogen of the azide yields a phosphazide intermediate. This rearranges (via nitrogen extrusion) to an aza-ylide. An intramolecular trap (usually a methyl ester) captures the aza-ylide, hydrolyzing to form a stable amide bond and a phosphine oxide byproduct.

-

Kinetics: Second-order rate constant

. -

Application Note: While highly specific, the slow kinetics and susceptibility of phosphines to oxidation by metabolic enzymes (P450s) or air limit its sensitivity in low-abundance targets.

2.2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often termed "Click Chemistry," this is the gold standard for in vitro applications.

-

Mechanism: Cu(I) catalyzes the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

-

Kinetics: Extremely fast (

), driven by the catalyst. -

The Toxicity Bottleneck: Free Cu(I) generates Reactive Oxygen Species (ROS) via Fenton chemistry, causing rapid cell death and protein denaturation.

-

The Solution: Ligands like THPTA (water-soluble) or TBTA (less soluble) chelate Cu(I), acting as sacrificial reductants and preventing ROS generation while maintaining catalytic activity.

2.3 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The solution for live-cell imaging and in vivo targeting.

-

Mechanism: To eliminate copper, the alkyne is embedded in a strained eight-membered ring (cyclooctyne). The release of nearly 18 kcal/mol of ring strain energy drives the reaction with the azide.

-

Reagents:

-

DBCO (Dibenzocyclooctyne): High reactivity (

) but high lipophilicity (can cause non-specific binding to membranes). -

BCN (Bicyclo[6.1.0]nonyne): Slightly slower, but less lipophilic and smaller, offering better pharmacokinetics in some contexts.[1]

-

Comparative Technical Analysis

The choice of reaction dictates experimental success. Use the table below to align chemistry with your biological constraints.

| Feature | Staudinger Ligation | CuAAC (Click) | SPAAC (Copper-Free) |

| Reaction Partner | Triarylphosphine | Terminal Alkyne | Cyclooctyne (DBCO/BCN) |

| Rate Constant ( | ~0.002 | ||

| Catalyst Required | No | Yes (Cu(I)) | No |

| Live Cell Compatible | Yes | No (generally toxic) | Yes (Gold Standard) |

| Background Signal | Low | Low | Moderate (Hydrophobic sticking) |

| Primary Use Case | Metabolic labeling (historical), highly sensitive tissues | Proteomics, Fixed cells, DNA synthesis | Live cell imaging, ADCs, In vivo |

Decision Logic & Visualization

Selecting the correct workflow is critical. The following decision tree illustrates the logical flow for selecting a bioorthogonal strategy based on sample type and sensitivity requirements.

Figure 1: Decision matrix for selecting the optimal azide-based bioorthogonal reaction.

Experimental Protocol: Metabolic Glycan Labeling (SPAAC)

This protocol describes the metabolic incorporation of an azido-sugar (Ac

Phase 1: Metabolic Incorporation (Day 1-3)

-

Seed Cells: Plate mammalian cells (e.g., HeLa, CHO) to reach 70% confluency.

-

Prepare Sugar Stock: Dissolve tetraacetylated N-azidoacetylmannosamine (Ac

ManNAz) in high-grade anhydrous DMSO to 10 mM. -

Incubation: Dilute stock into culture media (final conc. 50 µM).

-

Control: Add equal volume of DMSO vehicle to a separate control dish.

-

-

Culture: Incubate for 48–72 hours. The cellular machinery deacetylates the sugar, converts it to sialic acid analogs, and expresses them on the cell surface.

Phase 2: Labeling & Analysis (Day 3)

-

Wash: Remove media. Wash cells 2x with warm PBS + 1% FBS (to maintain cell health).

-

Labeling Solution: Prepare 20 µM DBCO-Fluorophore (e.g., DBCO-Cy5) in warm media.

-

Critical Step: Perform this step in low light to prevent photobleaching.

-

-

Reaction: Add labeling solution to cells. Incubate for 30–60 minutes at 37°C.

-

Why 37°C? SPAAC kinetics are temperature dependent; 37°C drives the reaction faster than 4°C.

-

-

Quench/Wash: Remove solution. Wash 3x with ice-cold PBS to stop trafficking and remove excess probe.

-

Fixation (Optional): Fix with 4% Paraformaldehyde if not imaging live.

-

Imaging: Analyze via Confocal Microscopy or Flow Cytometry.

-

Validation: The DMSO control sample should show negligible fluorescence compared to the ManNAz-treated sample.

-

Pathway Visualization

The following diagram details the metabolic journey of the azido-sugar from entry to surface detection.

Figure 2: Metabolic trajectory of azido-sugars for cell surface labeling.

Troubleshooting & Optimization (Expert Insights)

-

High Background in SPAAC: DBCO is hydrophobic. If you see punctate background staining, the dye is aggregating or sticking to lipid membranes.

-

Fix: Use Sulfo-DBCO (water-soluble variant) or wash with buffers containing 1-2% BSA.

-

-

Cell Death in CuAAC: Even with ligands, copper can be toxic.

-

Fix: Ensure the Cu:Ligand ratio is at least 1:5 (preferably 1:10). Use THPTA over TBTA. Keep reaction time under 15 minutes for live cells (though CuAAC is rarely recommended for live cells).

-

-

Low Signal:

-

Fix: Increase incubation time of the metabolic precursor (up to 72h). Ensure the azide reporter is not being outcompeted by high concentrations of native sugars (e.g., use low-glucose media if labeling GlcNAc).

-

References

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2] Journal of the American Chemical Society, 126(46), 15046–15047. Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Dommerholt, J., et al. (2010).[1] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(50), 9422–9425. Link

Sources

Methodological & Application

Application Notes and Protocols for 1-Azido-2,4-difluorobenzene in Click Chemistry Reactions

Introduction: Harnessing the Power of Fluorine in Click Chemistry

In the ever-expanding toolkit of bioconjugation and drug discovery, "click" chemistry stands out for its efficiency, selectivity, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have become indispensable tools for forging stable triazole linkages in a variety of molecular scaffolds. This guide focuses on a particularly advantageous reagent, 1-azido-2,4-difluorobenzene , and its applications in these powerful reactions.

The strategic placement of two fluorine atoms on the phenyl ring of this azide imparts unique properties that researchers can leverage for enhanced reactivity and novel applications. The strong electron-withdrawing nature of the fluorine atoms modulates the electronic properties of the azide moiety, influencing its reactivity in cycloaddition reactions. Furthermore, the resulting fluorinated triazole products are of significant interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document provides a comprehensive overview, detailed protocols, and practical insights for the effective use of this compound in your research endeavors.

The Role of Fluorine: Enhancing Reactivity and Tuning Properties

The difluorophenyl group in this compound is not merely a passive substituent. Its electron-withdrawing nature has a profound impact on the azide's reactivity, particularly in SPAAC reactions. By reducing the electron density of the azide, the reaction with electron-rich strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), can be significantly accelerated. This phenomenon allows for faster reaction kinetics at lower concentrations, a critical advantage in time-sensitive applications and when working with delicate biological samples.

Conversely, in CuAAC reactions, the electronic nature of the azide can influence the catalytic cycle. While the effect is generally less pronounced than in SPAAC, understanding these electronic influences is key to optimizing reaction conditions for specific substrates.

Core Applications in Research and Development

The unique characteristics of this compound make it a valuable tool for:

-

Drug Discovery and Medicinal Chemistry: The resulting 1-(2,4-difluorophenyl)-1,2,3-triazole core is a privileged scaffold in a variety of therapeutic areas, including the development of antifungal, antibacterial, and anticancer agents.[2][3][4] The fluorine atoms can participate in favorable interactions with biological targets and improve the pharmacokinetic profile of the molecule.

-

Bioconjugation: This reagent is well-suited for labeling biomolecules such as proteins, peptides, and nucleic acids.[5][6] The relatively small size of the azido group and the bioorthogonal nature of click chemistry allow for specific and efficient modification of biological targets.[7]

-

Materials Science: The robust nature of the triazole linkage makes it ideal for the synthesis of functionalized polymers and materials with tailored properties.

Experimental Protocols

PART 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yields.[8][9]

Reaction Scheme:

Figure 1: General workflow for the CuAAC reaction.

Materials:

-

This compound

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMSO)

Detailed Protocol:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq.) and this compound (1.05 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, to a concentration of 0.1-0.5 M).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Reaction Monitoring: The reaction is typically stirred at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2,4-difluorophenyl)-1,2,3-triazole.

-

Causality Behind Experimental Choices:

-

Stoichiometry: A slight excess of the azide is often used to ensure complete consumption of the potentially more valuable alkyne.

-

Catalyst System: The in situ reduction of Cu(II) to the active Cu(I) catalyst by sodium ascorbate is a common and convenient method that avoids the need to handle air-sensitive Cu(I) salts.[8]

-

Solvent Choice: A mixture of t-butanol and water is a versatile solvent system that can solubilize a wide range of organic substrates while being compatible with the aqueous catalyst system. DMSO can be used for less soluble reactants.

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1.0 eq. Alkyne, 1.05-1.2 eq. Azide | Ensures complete conversion of the alkyne. |

| Catalyst Loading | 5-10 mol% CuSO₄·5H₂O | Sufficient for efficient catalysis; higher loading may complicate purification. |

| Reductant | 15-30 mol% Sodium Ascorbate | Ensures reduction of Cu(II) to Cu(I) and maintains the active catalytic species. |

| Solvent | t-BuOH/H₂O (1:1), DMSO | Good solvating power for a range of substrates and compatible with the catalyst system. |

| Temperature | Room Temperature | Mild conditions that are suitable for a wide variety of functional groups. |

| Reaction Time | 1-4 hours | Typically sufficient for high conversion. |

PART 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological applications where the cytotoxicity of copper is a concern.[6] The reaction is driven by the release of ring strain in a cyclooctyne.

Reaction Scheme:

Figure 2: General workflow for the SPAAC reaction.

Materials:

-

This compound

-

Strained cyclooctyne (e.g., Bicyclononyne (BCN) or Dibenzocyclooctyne (DBCO) derivative)

-

Biocompatible solvent (e.g., Phosphate-buffered saline (PBS), DMSO, or a mixture)

Detailed Protocol for Bioconjugation:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare a stock solution of the cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS).

-

Reaction Setup: In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with a 5-10 fold molar excess of the this compound stock solution. The final concentration of DMSO should ideally be kept below 10% to maintain the integrity of the biomolecule.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to a few hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

-

Monitoring and Purification: For protein conjugations, the reaction can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will be observed upon successful conjugation. Unreacted small molecules can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Causality Behind Experimental Choices:

-

Molar Excess: A molar excess of the azide-containing small molecule is used to drive the reaction to completion and ensure maximal labeling of the precious biomolecule.

-

Solvent System: The choice of solvent is critical for maintaining the stability and function of the biomolecule. PBS is a common choice, and a small amount of a co-solvent like DMSO is often necessary to solubilize the hydrophobic azide.

-

Temperature: Reactions are typically performed at or near physiological temperature to ensure the stability of the biological sample.

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1.0 eq. Cyclooctyne-biomolecule, 5-10 eq. Azide | Drives the reaction towards complete labeling of the biomolecule. |

| Solvent | PBS with <10% DMSO | Maintains the integrity of the biomolecule while aiding in the solubility of the azide. |

| Temperature | Room Temperature to 37°C | Biocompatible conditions. |

| Reaction Time | 0.5 - 4 hours | Dependent on the specific cyclooctyne and reactant concentrations. |

Characterization of Triazole Products

The resulting 1-(2,4-difluorophenyl)-1,2,3-triazoles can be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the triazole ring typically appears as a singlet in the range of δ 8.0-8.5 ppm. The aromatic protons of the difluorophenyl ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The two carbon atoms of the triazole ring will have distinct chemical shifts. The carbon of the difluorophenyl ring attached to the triazole nitrogen will also be identifiable.

-

¹⁹F NMR: Two distinct signals will be observed for the two fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the triazole product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety Considerations

Organic azides are energetic compounds and should be handled with care.

-

Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

-

Storage: Store this compound in a cool, dark place, away from heat, sparks, and open flames.

-

Scale-up: When performing reactions on a larger scale, be mindful of the potential for exothermic reactions and take appropriate precautions.

-

Waste Disposal: Dispose of all waste containing azides according to your institution's hazardous waste disposal procedures. Do not pour azide-containing solutions down the drain, as they can react with metal pipes to form explosive metal azides.

Conclusion

This compound is a versatile and powerful reagent for click chemistry reactions. The presence of the difluorophenyl group enhances its reactivity in SPAAC and provides a valuable structural motif for medicinal chemistry and drug discovery. The protocols and guidelines presented in this document are intended to serve as a starting point for your own research. As with any chemical reaction, optimization of the reaction conditions for your specific substrates is encouraged to achieve the best possible results.

References

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. (2025-08-10). [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. (2022-11-12). [Link]

-

Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. (2022-08-18). [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC. (2021-02-01). [Link]

-

(PDF) Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. (2025-08-07). [Link]

-

Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PMC. (2014-01-17). [Link]

-

Arylation Chemistry for Bioconjugation. PMC. (2019-01-01). [Link]

-

A fluorogenic 'click' reaction of azidoanthracene derivatives | Request PDF. ResearchGate. (2025-08-06). [Link]

-

Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. (2022-06-21). [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. (2012-01-01). [Link]

-

A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. (2007-07-20). [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]

-

Bioconjugation via azide-Staudinger ligation: an overview. Semantic Scholar. (2011-08-15). [Link]

-

Mechanism of conjugation for aryl azides and diazopyruvates. ResearchGate. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. interchim.fr [interchim.fr]

- 8. Click Chemistry [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Bioconjugation Using 1-Azido-2,4-difluorobenzene

Introduction: The Strategic Advantage of Fluorinated Aryl Azides in Bioconjugation

In the dynamic landscape of bioconjugation, the quest for reagents that offer a combination of stability, reactivity, and bioorthogonality is paramount.[1] 1-Azido-2,4-difluorobenzene emerges as a superior tool for researchers, scientists, and drug development professionals, providing a versatile platform for the precise modification of biomolecules.[2] This aromatic azide is not merely another reactive handle; the strategic placement of two fluorine atoms on the phenyl ring significantly modulates its electronic properties, enhancing its utility in a range of bioconjugation techniques.[3][4]

The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the azide, rendering it more reactive in certain cycloaddition reactions and influencing the stability of intermediates in others.[5] This heightened reactivity allows for faster kinetics and the use of lower concentrations of reagents, which is often critical when working with sensitive biological samples.[6] Furthermore, the fluorinated aromatic core can introduce unique properties to the resulting bioconjugate, potentially influencing its conformation, stability, and interaction with biological systems.[7][8]

This comprehensive guide provides an in-depth exploration of the applications of this compound in three cornerstone bioconjugation methodologies:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A powerful, copper-free click chemistry reaction ideal for live-cell imaging and in vivo applications.[9]

-

Staudinger Ligation: A classic bioorthogonal reaction that forms a stable amide bond, offering a traceless approach to bioconjugation.[10][11]

-

Photoaffinity Labeling: A technique to covalently link a probe to its biological target upon photoactivation, enabling the identification and characterization of molecular interactions.[12][13]

Each section will delve into the mechanistic underpinnings of the technique, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently and effectively employ this compound in their work.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

SPAAC has revolutionized bioconjugation by eliminating the need for cytotoxic copper catalysts, making it a go-to method for modifying biomolecules in living systems.[9] The reaction proceeds between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to rapidly and specifically form a stable triazole linkage.[14]

The use of this compound in SPAAC is particularly advantageous. The electron-deficient nature of the fluorinated aryl azide is expected to accelerate the reaction with electron-rich cyclooctynes.[3] Studies on tetra-fluorinated aromatic azides have demonstrated significantly enhanced reaction kinetics, with rate constants among the fastest reported for SPAAC.[6] This suggests that this compound will also exhibit favorable kinetics, allowing for efficient labeling at low concentrations.

Caption: Workflow of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol: SPAAC Labeling of a DBCO-Modified Protein

This protocol provides a general framework for the conjugation of this compound to a protein that has been pre-functionalized with a strained alkyne like DBCO.

Materials:

-

DBCO-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store desiccated at -20°C.

-

Determine the concentration of the DBCO-modified protein using a standard protein assay (e.g., BCA assay).

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the DBCO-modified protein to the reaction buffer to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to the protein solution to achieve a 10-20 molar excess relative to the protein. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The optimal reaction time should be determined empirically.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) using a resin with an appropriate molecular weight cutoff for the protein of interest.

-

Alternatively, dialysis against the reaction buffer (with several buffer changes) can be used to purify the conjugate.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (if the azide-containing molecule has a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE analysis.

-

| Parameter | Recommended Range | Rationale |

| Molar Excess of Azide | 10-20 fold | Ensures efficient reaction kinetics and drives the reaction to completion. |

| Reaction Time | 1-4 hours (RT) or overnight (4°C) | Balances reaction efficiency with protein stability. Longer times at lower temperatures can be beneficial for sensitive proteins. |

| Solvent Concentration | <10% DMSO/DMF | Minimizes the potential for protein denaturation while ensuring the solubility of the hydrophobic azide reagent. |

Staudinger Ligation with this compound

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered phosphine reagent.[10] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications.[15] The classic Staudinger ligation utilizes a phosphine with an ortho-ester group that traps the initially formed aza-ylide intermediate, leading to the formation of an amide bond.[5]

The electron-deficient nature of this compound is advantageous in the Staudinger ligation. It has been shown that electron-deficient azides can lead to more stable iminophosphorane intermediates, which can be beneficial for achieving high-yield ligations.[5] Perfluoroaryl azides have been demonstrated to undergo rapid Staudinger reactions.[5]

Caption: The mechanism of the Staudinger Ligation.

Protocol: Staudinger Ligation for Peptide Conjugation

This protocol outlines the conjugation of a peptide containing this compound (introduced via a modified amino acid) to a second peptide functionalized with a C-terminal phosphinothioester.[11][16]

Materials:

-

Azide-peptide (containing 1-azido-2,4-difluorophenylalanine)

-

Phosphinothioester-peptide

-

Anhydrous, polar aprotic solvent (e.g., THF, DMF, or a mixture)

-

Water (optional, for hydrolysis step)

-

HPLC system for purification and analysis

Procedure:

-

Peptide Synthesis and Purification:

-

Synthesize the azide-containing peptide using standard solid-phase peptide synthesis (SPPS), incorporating an amino acid analog of this compound.

-

Synthesize the phosphinothioester-peptide using established methods.

-

Purify both peptides by reverse-phase HPLC and confirm their identity by mass spectrometry.

-

-

Ligation Reaction:

-

Dissolve equimolar amounts of the azide-peptide and the phosphinothioester-peptide in the chosen anhydrous solvent system (e.g., THF/water 3:1) to a final concentration of 5-20 mM.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by analytical HPLC-MS.

-

-

Purification of the Conjugated Peptide:

-

Once the reaction is complete, dilute the mixture with an appropriate solvent and purify the ligated peptide by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugated peptide by high-resolution mass spectrometry and analytical HPLC.

-

| Parameter | Recommended Value | Rationale |

| Peptide Concentration | 5-20 mM | Higher concentrations can accelerate the bimolecular reaction, but solubility may be a limiting factor. |

| Solvent System | Anhydrous THF, DMF, or mixtures with water | The choice of solvent depends on the solubility of the peptide fragments. A small amount of water can facilitate the final hydrolysis step in some variations of the ligation. |

| Reaction Monitoring | HPLC-MS | Allows for the tracking of starting material consumption and product formation to determine the optimal reaction time. |

Photoaffinity Labeling using this compound

Photoaffinity labeling is a powerful technique for identifying and characterizing non-covalent molecular interactions.[12] A photoaffinity probe, which contains a photoreactive group, is introduced to a biological system. Upon irradiation with UV light, the photoreactive group forms a highly reactive intermediate that covalently crosslinks to nearby molecules, thus "tagging" the binding partners.[13]

Aryl azides are widely used photoreactive groups.[17] Upon UV irradiation, they form a highly reactive nitrene intermediate that can insert into C-H and N-H bonds, or undergo other reactions to form stable covalent linkages.[18] The use of this compound as a photo-crosslinker is particularly compelling. It has been shown that ortho-fluorine substituents can retard the undesired ring-expansion of the singlet nitrene intermediate, thus favoring the desired bimolecular capture and increasing crosslinking efficiency.[19]

Caption: A typical workflow for a photoaffinity labeling experiment.

Protocol: Photo-Crosslinking of a Protein-Ligand Interaction

This protocol describes a general procedure for using a ligand functionalized with this compound to identify its protein binding partner in a complex mixture.

Materials:

-

This compound-functionalized ligand (probe)

-

Biological sample (e.g., cell lysate, purified protein mixture)

-

Control (non-functionalized) ligand

-

UV lamp (e.g., 254 nm or other appropriate wavelength)

-

SDS-PAGE reagents and equipment

-

Western blotting or mass spectrometry equipment for analysis

Procedure:

-

Probe Incubation:

-

Incubate the biological sample with the this compound probe at a concentration determined by the binding affinity of the ligand. This should be done in the dark to prevent premature activation of the azide.

-

As a negative control, set up a parallel incubation with an excess of the non-functionalized (competitor) ligand to demonstrate the specificity of the interaction. Another control should be a sample without the probe.

-

-

UV Irradiation:

-

Place the samples on ice and irradiate with a UV lamp at the appropriate wavelength (typically 254-300 nm for aryl azides) for a predetermined amount of time (e.g., 5-30 minutes).[20] The optimal irradiation time and distance from the UV source should be empirically determined to maximize crosslinking while minimizing protein damage.

-

-

Analysis of Crosslinked Products:

-

Following irradiation, quench any remaining reactive species by adding a scavenger such as dithiothreitol (DTT).

-

Separate the proteins by SDS-PAGE.

-

Visualize the crosslinked protein-probe complex. If the probe contains a reporter tag (e.g., biotin, fluorophore), it can be detected by streptavidin blotting or fluorescence imaging, respectively.

-

To identify the target protein, the crosslinked band can be excised from the gel and analyzed by mass spectrometry.

-

| Parameter | Key Consideration | Rationale |

| UV Wavelength | 254-300 nm | This energy range is typically sufficient to activate the aryl azide to form the reactive nitrene. Shorter wavelengths can cause more damage to biomolecules. |

| Irradiation Time | 5-30 minutes | A balance must be struck between efficient crosslinking and minimizing UV-induced damage to the biological sample. |

| Competition Control | Essential | The inclusion of a competitor ligand is crucial to demonstrate that the photo-crosslinking is specific to the intended binding site. |

Safety and Handling of this compound

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions.[21] It is classified as toxic if swallowed and can cause skin and eye irritation.[21] Organic azides can be explosive, particularly when heated or subjected to shock. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound stands out as a highly effective and versatile reagent for modern bioconjugation. The electron-withdrawing fluorine substituents enhance its reactivity and provide unique advantages in SPAAC, Staudinger ligation, and photoaffinity labeling. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and confidence to leverage the power of this fluorinated aryl azide in their pursuit of novel bioconjugates for research, diagnostics, and therapeutic development.

References

-

Yao, Q., Lin, F., & Chen, P. R. (2019). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances, 9(1), 14-17. Available at: [Link]

- Google Patents. (2012). CN102643160A - Preparation method of 1,2,4-trifluorobenzene.

-

Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100539. Available at: [Link]

-

Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9-12. Available at: [Link]

-

Xie, S., et al. (2017). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Journal of the American Chemical Society, 139(44), 15583-15586. Available at: [Link]

-

Tkadlecova, M., et al. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. Available at: [Link]

-

ResearchGate. (2025). Bioconjugation via azide-Staudinger ligation: An overview. Retrieved from [Link]

-

Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172-177. Available at: [Link]

-

Semantic Scholar. (2018). Bioconjugation via azide-Staudinger ligation: an overview. Retrieved from [Link]

-

ResearchGate. (2018). (a) Molecular conjugation using electron‐deficient aryl azides and.... Retrieved from [Link]

-

ACS Publications. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Retrieved from [Link]

-

ResearchGate. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Retrieved from [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159-183. Available at: [Link]

-

Kumar, S., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. RSC Advances, 11(54), 34226-34244. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanisms of different types of photoaffinity labeling. Retrieved from [Link]

-

ResearchGate. (2023). Fluorogenic Photo‐Crosslinking of Glycan‐Binding Protein Recognition Using a Fluorinated Azido‐Coumarin Fucoside. Retrieved from [Link]

-

eScholarship. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]

-

CF Plus Chemicals. (2022). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Poly(glycidyl azide) as Photo-Crosslinker for Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder.... Retrieved from [Link]

-

DiVA portal. (n.d.). Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Schematic showing for kinetic studies for the SPAAC reaction based.... Retrieved from [Link]

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

Shaitanova, E., et al. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of organic chemistry, 88(21), 14969–14977. Available at: [Link]

-

ResearchGate. (n.d.). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Retrieved from [Link]

-

ResearchGate. (n.d.). Azide- and alkyne-functionalized bioconjugation reagents 1a–e and 2a–c,.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β-Difluoroalkyl Azides via Elusive 1,2-Azide Migration. Retrieved from [Link]

-

PubChem. (n.d.). 1-Azido-4-fluorobenzene. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

- Google Patents. (2019). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 91229-55-9 [smolecule.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]

- 8. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Staudingerライゲーション反応 [sigmaaldrich.com]

- 11. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. mdpi.com [mdpi.com]

- 19. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. This compound | C6H3F2N3 | CID 43154601 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 1-Azido-2,4-difluorobenzene in Pharmaceutical Synthesis and Chemical Biology

Executive Summary

1-Azido-2,4-difluorobenzene (CAS: 91229-55-9) is a specialized fluorinated building block that bridges traditional medicinal chemistry and modern chemical biology.[1] Its utility stems from the unique electronic properties of the 2,4-difluorophenyl moiety—a pharmacophore found in blockbuster antifungals (e.g., Fluconazole, Voriconazole)—combined with the versatile reactivity of the azide group.

This guide details two primary applications:

-

Medicinal Chemistry: Synthesis of 1,2,3-triazole bioisosteres via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Chemical Biology: Use as a Photoaffinity Labeling (PAL) reagent, where the fluorine substituents stabilize the reactive nitrene intermediate, significantly improving crosslinking efficiency compared to non-fluorinated aryl azides.

Chemical Profile & Safety Protocols

Chemical Identity[2]

-

IUPAC Name: this compound[2]

-

Molecular Formula:

[2] -

Molecular Weight: 155.11 g/mol

-

Physical State: Pale yellow to orange liquid (typically)

Critical Safety Hazards (Must Read)

Warning: As a low-molecular-weight organic azide, this compound possesses high energy potential.

-

C/N Ratio Rule: The safety of organic azides is roughly estimated by the ratio of Carbon atoms to Nitrogen atoms (

). -

Handling Protocols:

-

Shielding: Always work behind a blast shield.

-

Metals: Avoid contact with transition metals (except in controlled catalytic steps) and heavy metals (Pb, Hg) to prevent formation of shock-sensitive metal azides.

-

Solvents: Do not use halogenated solvents (DCM,

) for reaction mixtures if long-term storage is intended, as di- and tri-azidomethane can form (highly explosive). -

Heat: Never heat the neat liquid above 40°C. Perform distillations only if absolutely necessary and under high vacuum/low bath temperature.

-

Application A: Synthesis of 1,2,3-Triazole Bioisosteres (Click Chemistry)

The 1,2,3-triazole ring is a robust bioisostere for amide bonds, offering resistance to metabolic hydrolysis. The 2,4-difluorophenyl group increases lipophilicity and metabolic stability of the resulting drug candidate.

Mechanism: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction proceeds via a stepwise organocopper mechanism, distinct from the thermal Huisgen cycloaddition.

Figure 1: Catalytic cycle of CuAAC. The copper catalyst ensures the exclusive formation of the 1,4-regioisomer.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(2,4-difluorophenyl)-4-phenyl-1H-1,2,3-triazole.

Reagents:

-

This compound (1.0 equiv)[2]

-

Phenylacetylene (1.1 equiv)

-

Copper(II) Sulfate Pentahydrate (

) (5 mol%) -

Sodium Ascorbate (10 mol%)

-

Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (1.1 mmol) in 5 mL of

. -

Azide Addition: Add this compound (1.0 mmol) to the solution.

-

Note: If the azide is stored as a solution (recommended for safety), calculate the volume accordingly.

-

-

Catalyst Activation: In a separate vial, dissolve

(12.5 mg, 0.05 mmol) and Sodium Ascorbate (20 mg, 0.10 mmol) in 5 mL of deionized water. The solution should turn bright yellow/orange (reduction to Cu(I)). -

Reaction: Immediately add the aqueous catalyst solution to the organic phase. Cap the flask loosely (to allow gas escape if any, though

evolution is not part of this mechanism). Stir vigorously at Room Temperature (RT) for 6–12 hours. -

Monitoring: Monitor by TLC (System: Hexane/EtOAc). The azide spot (usually high

) should disappear. -

Work-up:

-

Dilute with water (20 mL).

-

If the product precipitates: Filter, wash with cold water and dilute ammonium hydroxide (to remove Cu traces).

-

If oil: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

-

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Application B: Photoaffinity Labeling (PAL)

In chemical biology, this compound is a superior "warhead" for mapping drug binding sites. Upon UV irradiation, it forms a nitrene that covalently bonds to nearby amino acids.

The "Fluorine Effect" in PAL

Non-fluorinated aryl nitrenes often undergo a ring-expansion rearrangement to form a reactive ketenimine, which reacts with nucleophiles (water) rather than inserting into the target protein (C-H insertion). Advantage: The fluorine atoms at the 2,4-positions electronically stabilize the singlet nitrene and raise the energy barrier for ring expansion. This ensures the nitrene remains available for the desired C-H insertion crosslinking event.

Experimental Workflow

Figure 2: Workflow for Photoaffinity Labeling using fluorinated aryl azides.

Protocol: UV Crosslinking

-

Probe Design: Conjugate this compound to your ligand of interest. Ensure the azide is positioned in a region known to tolerate bulk (solvent-exposed or hydrophobic pocket).

-

Incubation:

-

Mix protein (1-5

) with the probe (10-50 -

Incubate for 30 min at 4°C or RT to establish equilibrium.

-

-

Irradiation:

-

Transfer sample to a quartz cuvette or open 96-well plate (on ice).

-

Irradiate with a UV lamp.[6]

-

Wavelength:254 nm is standard for phenyl azides, but 300-365 nm can often be used for fluorinated derivatives if the conjugation extends the conjugation length, reducing damage to the protein.

-

Time: 1–5 minutes. (Extended exposure damages proteins).

-

-

Analysis:

-

SDS-PAGE: If the probe has a fluorophore/biotin tag, visualize directly.

-

Proteomics: Digest with trypsin and analyze via LC-MS/MS to identify the modified peptide (mass shift = molecular weight of probe).

-

Data Summary: Reaction Comparison

| Feature | Thermal Huisgen (No Catalyst) | CuAAC (Click) | Photoaffinity Labeling |

| Reactive Species | Azide + Alkyne | Cu-Acetylide + Azide | Nitrene (from Azide) |

| Trigger | Heat (>100°C) | Copper(I) Catalyst | UV Light ( |

| Regioselectivity | Poor (Mix of 1,4 and 1,5) | Excellent (Only 1,4) | Non-specific (C-H insertion) |